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molecular formula C6H3BrClNO2 B099159 3-Bromo-4-chloronitrobenzene CAS No. 16588-26-4

3-Bromo-4-chloronitrobenzene

Cat. No. B099159
M. Wt: 236.45 g/mol
InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
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Patent
US06022976

Procedure details

Iron (0.35 g) was added to 1chloro-4-nitrobenzene (15.8 g) at 140° C., bromine (2.8 ml) was added dropwise and the mixture heated to 140° C. for 1 hour. Two further additions of iron and bromine were made at 1 hour intervals followed by a final addition of iron (0.07 g) and heating to 140° C. for 1 hour. The reaction mixture was allowed to cool to room temperature, added to sodium metabisulfite solution (200 ml) and stirred for 30 min. The solution was extracted with dichioromethane (×4), washed with aqueous sodium metabisulfite and water then dried (MgSO4) to give an oil which was used in the next step without further purification.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Br:11]Br>[Fe].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[Br:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
0.07 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to 140° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichioromethane (×4)
WASH
Type
WASH
Details
washed with aqueous sodium metabisulfite and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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